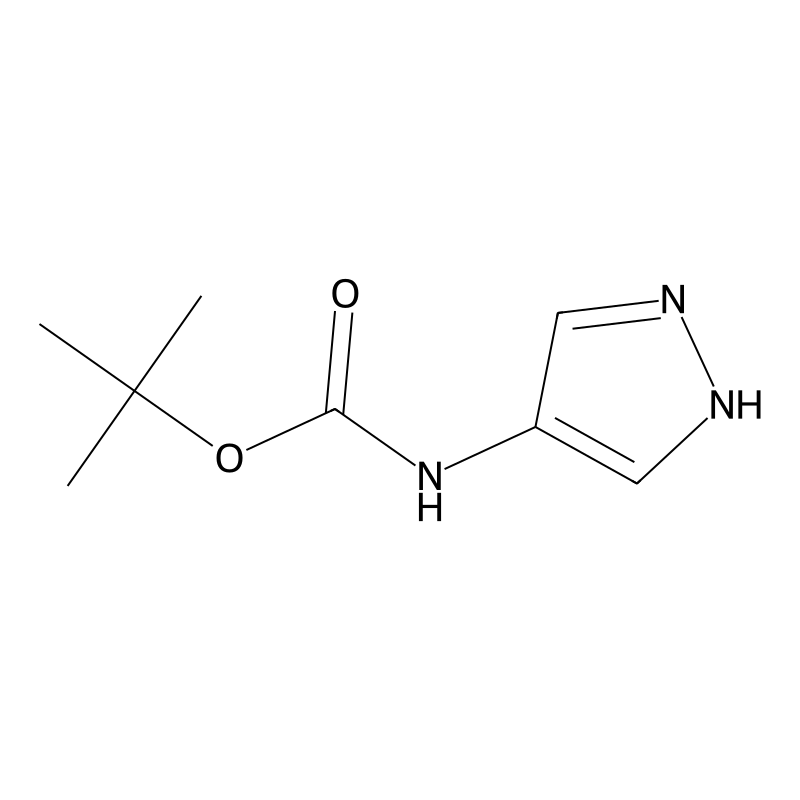

tert-butyl N-(1H-pyrazol-4-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-heterocyclic carbenes (NHCs)

tert-Butyl N-(1H-pyrazol-4-yl)carbamate is a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs) via deprotection reactions. NHCs are a class of stable carbene mimics that find numerous applications in various fields of research, including:

Catalysis

NHCs can act as ligands for transition metals, forming highly active and selective catalysts for various organic transformations.

Organometallic chemistry

NHCs can stabilize unusual oxidation states of metals and enable the development of novel organometallic reagents.

Materials science

NHCs can be incorporated into polymers and other materials to improve their properties, such as conductivity and stability.

Building block in organic synthesis

The pyrazole ring present in tert-Butyl N-(1H-pyrazol-4-yl)carbamate can act as a versatile building block in organic synthesis. The pyrazole moiety can participate in various reactions, such as:

Cycloadditions

Pyrazoles can undergo cycloaddition reactions to form complex cyclic structures.

Substitution reactions

The pyrazole ring can be functionalized through substitution reactions, allowing for the introduction of diverse functional groups.

Coupling reactions

Pyrazoles can be coupled with other building blocks to create more complex molecules.

Additional considerations:

- As with any chemical compound, it is crucial to handle tert-Butyl N-(1H-pyrazol-4-yl)carbamate with appropriate safety precautions following established laboratory protocols.

- Consulting safety data sheets (SDS) and relevant literature before working with this compound is essential.

Tert-butyl N-(1H-pyrazol-4-yl)carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety and a pyrazole ring. The molecular formula for this compound is C₉H₁₅N₃O₂, and it has a molecular weight of approximately 197.24 g/mol. Tert-butyl N-(1H-pyrazol-4-yl)carbamate is noted for its potential applications in pharmaceuticals and agrochemicals due to its bioactive properties .

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbonic acid.

- Transesterification: It can react with alcohols to form esters, which may be useful in synthesizing derivatives with altered properties.

- Nucleophilic Substitution: The nitrogen in the pyrazole ring can engage in nucleophilic attacks, potentially leading to the formation of more complex molecular structures .

Studies indicate that tert-butyl N-(1H-pyrazol-4-yl)carbamate exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structural features allow it to interact with various biological targets, potentially influencing pathways related to inflammation and cancer. Specific activities may include:

- Antimicrobial properties: Demonstrated effectiveness against certain bacterial strains.

- Anticancer activity: Preliminary studies suggest it may inhibit the growth of specific cancer cell lines .

The synthesis of tert-butyl N-(1H-pyrazol-4-yl)carbamate typically involves the following steps:

- Formation of Pyrazole: The initial step often includes the synthesis of the pyrazole ring through condensation reactions involving hydrazine and appropriate carbonyl compounds.

- Carbamoylation: The pyrazole derivative is then reacted with tert-butyl chloroformate or another carbamoylating agent to introduce the carbamate functionality.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity suitable for biological testing or industrial applications .

Tert-butyl N-(1H-pyrazol-4-yl)carbamate finds applications primarily in:

- Pharmaceuticals: As a scaffold for drug development targeting various diseases due to its biological activity.

- Agricultural Chemicals: Potential use as a pesticide or herbicide based on its antimicrobial properties.

- Research Tools: Utilized in biological studies to explore mechanisms of action related to its bioactivity .

Interaction studies involving tert-butyl N-(1H-pyrazol-4-yl)carbamate have primarily focused on its binding affinity with various enzymes and receptors. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. Notable findings include:

- Enzyme Inhibition: Evidence suggests that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

- Receptor Binding: Preliminary data indicate possible interactions with certain receptors, hinting at a multi-target profile that could be beneficial in drug design .

Tert-butyl N-(1H-pyrazol-4-yl)carbamate shares structural similarities with several other compounds, which can be compared based on their chemical structure and biological activity. Notable similar compounds include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | C₁₁H₁₉N₃O₂ | Exhibits enhanced antimicrobial activity |

| Tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate | C₁₀H₁₉N₃O₂ | Shows potential anticancer properties |

| Tert-butyl N-(1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate | C₁₁H₁₅N₃O₂ | Unique reactivity due to aldehyde group |

Uniqueness

Tert-butyl N-(1H-pyrazol-4-yl)carbamate stands out due to its specific combination of structural features that confer both stability and reactivity. Its ability to inhibit certain enzymes while maintaining a favorable pharmacokinetic profile makes it an attractive candidate for further research and development compared to its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant